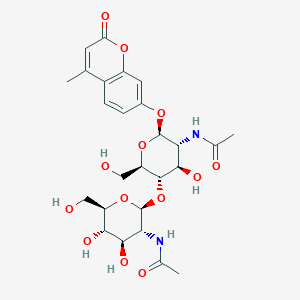

MUF-diNAG

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFMJHZUCSEHU-JYGUBCOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201881 | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53643-12-2 | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053643122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-umbelliferyl-N-acetyl-chitobiose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYW68VG2T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Principle and Application of the MUF-diNAG Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (MUF-diNAG) assay is a highly sensitive and specific method for the detection and quantification of chitinase activity. Chitinases are a class of enzymes that catalyze the degradation of chitin, a polymer of N-acetyl-D-glucosamine found in the cell walls of fungi and the exoskeletons of arthropods.[1][2] Due to their role in various biological processes, including pathogen defense in plants and inflammatory responses in mammals, chitinases are a significant target in agricultural and pharmaceutical research.[1][2] This guide provides an in-depth overview of the core principles, experimental protocols, and applications of the this compound assay.

Core Principle of the this compound Assay

The this compound assay is a fluorogenic enzymatic assay. The substrate, this compound, is a synthetic molecule that mimics a small segment of the natural chitin polymer.[1] It consists of two N-acetyl-D-glucosamine units (diNAG) linked to a fluorescent molecule, 4-methylumbelliferone (4-MU). In its intact form, the 4-MU moiety is non-fluorescent.

The enzymatic reaction is catalyzed by chitinases, specifically chitobiosidases, which cleave the glycosidic bond between the diNAG unit and the 4-MU molecule. This cleavage releases the 4-methylumbelliferone, which is highly fluorescent upon excitation with ultraviolet light. The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU released, and therefore, to the activity of the chitinase enzyme in the sample.[3] The fluorescence of 4-MU is pH-dependent, with excitation maxima around 320-360 nm and an emission maximum in the range of 445-455 nm.

This fluorometric method offers significant advantages over colorimetric assays, such as those using dinitrosalicylic acid (DNS), including higher sensitivity, a simpler workflow without the need for heating steps, and suitability for high-throughput screening.[4][5]

Signaling Pathway Involving Chitinase Activity

In plants, chitinases play a crucial role in the innate immune response to fungal pathogens. The perception of chitin fragments, released from fungal cell walls by plant chitinases, triggers a signaling cascade that leads to the activation of defense mechanisms.[6][7]

Experimental Protocols

The following provides a generalized protocol for the this compound assay. It is important to note that optimal conditions, such as pH, temperature, and substrate concentration, may vary depending on the specific chitinase being studied and the sample type.

Materials and Reagents

-

Substrate: 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (this compound) (e.g., Sigma-Aldrich, M9763)[3][8]

-

Enzyme Source: Purified chitinase, cell lysate, tissue homogenate, or culture supernatant.

-

Assay Buffer: A buffer appropriate for the optimal pH of the enzyme. A commonly used buffer is a phosphate-citrate buffer (pH 5.2).[3]

-

Stop Buffer: A high pH buffer to terminate the reaction and maximize the fluorescence of 4-MU (e.g., 0.2 M Glycine-NaOH, pH 10.6).[3]

-

Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve (e.g., Sigma-Aldrich, M1381).[3]

-

Instrumentation: A fluorescence microplate reader or spectrofluorometer.

-

Microplates: Black, flat-bottom 96-well plates are recommended to minimize background fluorescence.[3]

General Assay Workflow

Detailed Step-by-Step Protocol (Example for Cell Lysates)

-

Preparation of Reagents:

-

Sample Preparation (Cell Lysates):

-

Culture cells to the desired density.

-

Aspirate the culture medium and wash the cells.

-

Lyse the cells using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10% Glycerol, 0.5% Triton X-100, 1 mM DTT).[3]

-

Incubate the plate on a rocker for 15 minutes at room temperature.[3]

-

The resulting lysate can be used directly in the assay.

-

-

Assay Procedure:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mg/mL).[3]

-

Pipette the substrate working solution into the wells of a 96-well plate.

-

Add the cell lysate or enzyme solution to the wells to initiate the reaction. Include a blank control (substrate without enzyme) and a positive control (a known chitinase).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop buffer to each well.

-

Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by measuring the fluorescence of known concentrations of the 4-MU standard.

-

Subtract the fluorescence of the blank control from the sample readings.

-

Use the standard curve to determine the concentration of 4-MU produced in each sample.

-

Calculate the chitinase activity, typically expressed as units per milligram of protein or per volume of sample. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of 4-MU per minute under the specified assay conditions.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for chitinase activity determined using the this compound assay or similar methods, as reported in the literature.

Table 1: Optimal Conditions for Chitinase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspergillus fumigatus df347 | 5.0 | 45 | [9] |

| Paenibacillus flavipulchra DSM 14401 (Chib0431) | 7.0-7.5 | 50 | [10] |

| Paenibacillus flavipulchra DSM 14401 (Chib0434) | 7.0-7.5 | 45 | [10] |

| Paenibacillus flavipulchra DSM 14401 (Chia4287) | 7.0-7.5 | 50 | [10] |

| Metagenome library (MetaChi18A) | 5.0 | 50 | [11] |

Table 2: Kinetic Parameters of Chitinases

| Enzyme Source | Substrate | Km | Vmax | Catalytic Efficiency (kcat/Km) | Reference |

| Streptomyces sp. Isolate 130 | Colloidal Chitin | 2.11 µg/mL | 53.11 mg/mL | Not Reported | |

| Bacillus altitudinis KA15 | Colloidal Chitin | 0.201 mg/mL | 120,000 U/mg | 398,100 (mg/mL)-1s-1 | [12] |

| Hybrid Chitinase (Bs-Chi & Sm-Chi) | 4-MUG | Not Reported | 389 µmol/min/mg | 4.3 x 106 M-1s-1 | [13] |

Applications in Drug Discovery and Development

The this compound assay is a valuable tool in drug discovery for the identification and characterization of chitinase inhibitors. Elevated chitinase activity is associated with various inflammatory and fibrotic diseases, such as asthma, making chitinases attractive therapeutic targets.[1][14]

The high-throughput compatibility of the this compound assay allows for the screening of large compound libraries to identify potential chitinase inhibitors. Hits from these screens can then be further characterized to determine their potency (e.g., IC50 values) and mechanism of inhibition (e.g., competitive, non-competitive).[14][15] The development of specific and potent chitinase inhibitors holds promise for new therapeutic interventions in a range of diseases.[14]

Conclusion

The this compound assay provides a robust, sensitive, and efficient method for measuring chitinase activity. Its straightforward principle, coupled with its adaptability to high-throughput formats, makes it an indispensable tool for researchers in biochemistry, molecular biology, and drug discovery. By enabling the detailed characterization of chitinase function and the identification of novel inhibitors, this assay contributes significantly to our understanding of the roles of chitinases in health and disease and facilitates the development of new therapeutic strategies.

References

- 1. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinases: expanding the boundaries of knowledge beyond routinized chitin degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. The Discovery, Enzymatic Characterization and Functional Analysis of a Newly Isolated Chitinase from Marine-Derived Fungus Aspergillus fumigatus df347 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N,N′-diacetylchitobiose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]

- 15. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of MUF-diNAG in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (MUF-diNAG), detailing its mechanism of action, applications in enzyme assays, and the biochemical pathways it helps to elucidate.

Core Principles: The Mechanism of Action

4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (this compound) is a synthetic substrate designed to measure the activity of specific glycoside hydrolase enzymes. As an analog of chitin, its core structure consists of a disaccharide, N,N'-diacetylchitobiose, linked to a fluorescent molecule, 4-methylumbelliferone (4-MU).[1]

In its intact form, the this compound molecule is non-fluorescent. The enzymatic cleavage of the β-glycosidic bond between the chitobiose moiety and the 4-methylumbelliferyl group releases the fluorophore.[1] Once liberated, 4-methylumbelliferone (4-MU) exhibits strong fluorescence, which can be quantified to determine the rate of the enzymatic reaction.

The fluorescence of 4-MU is highly dependent on pH. Its intensity is minimal in acidic conditions and reaches a maximum in an alkaline environment, typically around pH 10.[2] This property is a cornerstone of assay design, allowing the enzymatic reaction to be performed at the enzyme's optimal pH (often acidic for lysosomal enzymes) and then terminated by adding a high-pH stop solution, which simultaneously halts the reaction and maximizes the fluorescent signal.

Enzymes Assayed with this compound:

This compound is a substrate for enzymes that cleave the β-1,4 glycosidic bond within the N,N'-diacetylchitobiose core. These primarily include:

-

Chitinases (EC 3.2.1.14): A broad class of enzymes that degrade chitin. This compound is used as a substrate for both endochitinases and exochitinases (chitobiosidases).[2][3]

-

Endo-β-N-acetylglucosaminidases (ENGases, EC 3.2.1.96): These enzymes are known to hydrolyze the N,N'-diacetylchitobiose core of N-linked glycans.[4][5]

-

N-acetyl-α-glucosaminidase (NAGLU, EC 3.2.1.50): While primarily acting on terminal α-linked N-acetylglucosamine residues, assays for related enzyme activities in the context of lysosomal storage disorders sometimes utilize this compound or similar substrates. Deficiency of NAGLU is the cause of Sanfilippo Syndrome Type B (Mucopolysaccharidosis IIIB).

Visualization of Core Concepts

Diagram 1: Mechanism of Action

dot digraph "MUF_diNAG_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of this compound Hydrolysis", rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5];

"MUF_diNAG" [label="this compound\n(Non-Fluorescent Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Enzyme" [label="Glycoside Hydrolase\n(e.g., Chitinase, ENGase)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Products" [shape=plaintext, label=""]; "4_MU" [label="4-Methylumbelliferone (4-MU)\n(Fluorescent)", fillcolor="#FBBC05", fontcolor="#202124"]; "diNAG" [label="N,N'-diacetylchitobiose", fillcolor="#F1F3F4", fontcolor="#202124"]; "Measurement" [label="Fluorescence Detection\n(Ex: 360nm, Em: 450nm)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

"MUF_diNAG" -> "Enzyme" [label=" Binding", color="#5F6368", fontcolor="#202124"]; "Enzyme" -> "Products" [label=" Catalytic Cleavage", color="#EA4335", fontcolor="#202124", arrowhead=open]; "Products" -> "4_MU" [dir=none, color="#5F6368"]; "Products" -> "diNAG" [dir=none, color="#5F6368"]; "4_MU" -> "Measurement" [label=" Emits Light", color="#5F6368", fontcolor="#202124", style=dashed]; } .dot Caption: Enzymatic cleavage of this compound releases the fluorescent 4-MU.

Quantitative Data

The following table summarizes kinetic parameters for enzymes that utilize this compound or analogous fluorogenic substrates. Direct kinetic data for this compound is not always available; in such cases, data for structurally similar substrates are provided as a reference.

| Enzyme | Substrate | Organism/Source | K_m | V_max | Optimal pH (Activity) | Reference |

| Endo-β-N-acetylglucosaminidase (EndoBI-1) | Ribonuclease B | Bifidobacterium infantis | 0.25 - 0.49 mg/mL | 3.5x10⁻³ - 5.09x10⁻³ mg/mL·min | 5.0 | [6][7] |

| Endo-β-N-acetylglucosaminidase (EndoBI-1) | Bovine Lactoferrin | Bifidobacterium infantis | 0.43 - 1.00 mg/mL | 4.5x10⁻³ - 7.75x10⁻³ mg/mL·min | 5.0 | [6][7] |

| Endo-β-N-acetylglucosaminidase (EndoBI-1) | Concentrated Bovine Whey* | Bifidobacterium infantis | 0.90 - 3.18 mg/mL | 1.9x10⁻² - 5.2x10⁻² mg/mL·min | 5.0 | [6][7] |

*Note: Kinetic parameters for EndoBI-1 were determined using glycoprotein substrates, where the enzyme cleaves the same N,N'-diacetylchitobiose core as in this compound.

Experimental Protocols

General Protocol for Chitinase/ENGase Activity Assay

This protocol provides a general framework for measuring enzyme activity using this compound. Optimal conditions, particularly substrate concentration and incubation time, should be determined empirically for each enzyme and sample type.

Materials:

-

This compound substrate solution (e.g., 1 mM in DMSO or DMF, stored at -20°C)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Enzyme preparation (e.g., purified enzyme, cell lysate, or culture supernatant)

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.8)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay typically ranges from 50 to 200 µM. Protect from light.

-

Prepare serial dilutions of your enzyme sample in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.

-

Add 50 µL of each enzyme dilution to the sample wells.

-

Include a "no enzyme" control (100 µL of Assay Buffer) and a "substrate only" blank (50 µL Assay Buffer + 50 µL this compound working solution).

-

-

Initiation and Incubation:

-

To initiate the reaction, add 50 µL of the this compound working solution to all wells except the "no enzyme" control.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation should be within the linear range of the reaction.

-

-

Termination and Measurement:

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the "substrate only" blank from all readings.

-

Plot fluorescence intensity against enzyme concentration.

-

Enzyme activity can be quantified by comparing the sample fluorescence to a standard curve of free 4-methylumbelliferone.

-

Diagram 2: Experimental Workflow

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Assay Workflow", rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5];

subgraph "cluster_prep" { label="1. Preparation"; bgcolor="#F1F3F4"; "Reagents" [label="Prepare Reagents:\n- this compound Solution\n- Assay Buffer\n- Enzyme Dilutions\n- Stop Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_assay" { label="2. Assay Execution"; bgcolor="#F1F3F4"; "Plate_Setup" [label="Set up 96-well plate:\n- Add Assay Buffer\n- Add Enzyme Samples", fillcolor="#FFFFFF", fontcolor="#202124"]; "Initiate" [label="Initiate Reaction:\nAdd this compound Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at Optimal Temp\n(e.g., 37°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_read" { label="3. Data Acquisition"; bgcolor="#F1F3F4"; "Terminate" [label="Terminate Reaction:\nAdd High pH Stop Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Read" [label="Measure Fluorescence\n(Ex: 360nm, Em: 450nm)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_analysis" { label="4. Analysis"; bgcolor="#F1F3F4"; "Analyze" [label="Calculate Activity:\n- Subtract Blank\n- Compare to Standard Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Reagents" -> "Plate_Setup" [color="#5F6368"]; "Plate_Setup" -> "Initiate" [color="#5F6368"]; "Initiate" -> "Incubate" [color="#5F6368"]; "Incubate" -> "Terminate" [color="#5F6368"]; "Terminate" -> "Read" [color="#5F6368"]; "Read" -> "Analyze" [color="#5F6368"]; } .dot Caption: A typical workflow for a this compound based enzyme assay.

Application in Signaling and Disease Pathways

A critical application of assays involving N-acetylglucosamine-cleaving enzymes is in the study of lysosomal storage disorders. Specifically, Sanfilippo Syndrome Type B (MPS IIIB) is caused by a deficiency in the lysosomal enzyme N-acetyl-α-glucosaminidase (NAGLU). This enzyme is essential for the stepwise degradation of heparan sulfate, a glycosaminoglycan (GAG).

The degradation of heparan sulfate is a sequential process involving multiple enzymes. A defect in any one of these enzymes leads to the accumulation of undegraded or partially degraded GAGs within the lysosome, resulting in cellular dysfunction and the severe neuropathology characteristic of MPS III.

Diagram 3: Heparan Sulfate Degradation Pathway

dot digraph "Heparan_Sulfate_Degradation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Lysosomal Degradation of Heparan Sulfate", rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9];

"HS" [label="Heparan Sulfate Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; "IDS" [label="Iduronate-2-sulfatase (IDS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IDUA" [label="α-L-iduronidase (IDUA)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SGSH" [label="Heparan N-sulfatase (SGSH)\n(Defect in MPS IIIA)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HGSNAT" [label="Acetyl-CoA: α-glucosaminide\nN-acetyltransferase (HGSNAT)\n(Defect in MPS IIIC)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NAGLU" [label="α-N-acetylglucosaminidase (NAGLU)\n(Defect in MPS IIIB)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "GUSB" [label="β-glucuronidase (GUSB)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GNS" [label="N-acetylglucosamine-6-sulfatase (GNS)\n(Defect in MPS IIID)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="Monosaccharides + Sulfate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"HS" -> "IDS" [label=" Removes sulfate from Iduronate", color="#5F6368", fontcolor="#202124"]; "IDS" -> "IDUA" [label=" Cleaves terminal Iduronate", color="#5F6368", fontcolor="#202124"]; "IDUA" -> "SGSH" [label=" Removes sulfate from Glucosamine", color="#5F6368", fontcolor="#202124"]; "SGSH" -> "HGSNAT" [label=" Acetylates Glucosamine", color="#5F6368", fontcolor="#202124"]; "HGSNAT" -> "NAGLU" [label=" Cleaves terminal N-acetylglucosamine", color="#5F6368", fontcolor="#202124"]; "NAGLU" -> "GUSB" [label=" Cleaves terminal Glucuronate", color="#5F6368", fontcolor="#202124"]; "GUSB" -> "GNS" [label=" Removes sulfate from Glucosamine", color="#5F6368", fontcolor="#202124"]; "GNS" -> "End" [label=" Further degradation...", color="#5F6368", fontcolor="#202124", style=dashed]; } .dot Caption: The sequential enzymatic breakdown of heparan sulfate in the lysosome.

References

- 1. 4-METHYLUMBELLIFERYL BETA-D-N,N'-DIACETYL-CHITOBIOSIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Methylumbelliferyl-N,N-diacetyl-beta-D-chitobioside | 53643-12-2 | M-5532 [biosynth.com]

- 4. Frontiers | Immobilization of a Bifidobacterial Endo-ß-N-Acetylglucosaminidase to Generate Bioactive Compounds for Food Industry [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic characterization of a novel endo-β-N-acetylglucosaminidase on concentrated bovine colostrum whey to release bioactive glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic characterization of a novel endo-β-N-acetylglucosaminidase on concentrated bovine colostrum whey to release bioactive glycans - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MUF-diNAG: A Technical Guide to a Core Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of enzymatic research and high-throughput screening, the development of sensitive and specific substrates is paramount. 4-Methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (MUF-diNAG) has emerged as a critical tool for the study of chitin-degrading enzymes, particularly chitinases belonging to the Glycosyl Hydrolase Family 18 (GH18). This technical guide provides an in-depth overview of the discovery, development, and application of this compound, offering researchers the fundamental knowledge to effectively utilize this powerful fluorogenic substrate.

Core Concepts: The Chemistry and Properties of this compound

This compound is a synthetic compound that combines the fluorescent molecule 4-methylumbelliferone (4-MU) with N,N'-diacetyl-β-D-chitobioside, a disaccharide unit characteristic of chitin. The core principle behind its use lies in the enzymatic cleavage of the glycosidic bond between the chitobioside and the 4-methylumbelliferyl group by chitinases. This reaction releases the highly fluorescent 4-methylumbelliferone, which can be readily quantified, providing a direct measure of enzyme activity.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₆H₃₄N₂O₁₃ |

| Molecular Weight | 582.55 g/mol |

| CAS Number | 53643-12-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF and DMSO |

| Excitation Maximum (λex) | ~360 nm |

| Emission Maximum (λem) | ~450 nm |

| Storage | -20°C |

Discovery and Development

The development of fluorogenic substrates like this compound was a significant advancement from earlier colorimetric assays that utilized substrates such as p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-diNAG). The primary driver for this innovation was the need for higher sensitivity in detecting low levels of enzyme activity, a critical requirement for applications in molecular biology, clinical diagnostics, and high-throughput drug screening. The fluorescent signal generated by the enzymatic hydrolysis of this compound offers a much greater signal-to-noise ratio compared to the color change in colorimetric assays.

Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature, the general strategy for synthesizing 4-methylumbelliferyl glycosides involves a multi-step chemical process. This typically includes:

-

Protection: The hydroxyl groups of the carbohydrate precursor (N,N'-diacetyl-β-D-chitobioside) are protected to prevent unwanted side reactions.

-

Glycosylation: The protected chitobioside is then coupled with 4-methylumbelliferone in the presence of a suitable catalyst.

-

Deprotection: The protecting groups are removed to yield the final this compound product.

These synthetic routes are often complex and require expertise in carbohydrate chemistry. For most researchers, commercially available this compound is the most practical option.

Enzymatic Reaction and Specificity

This compound is primarily a substrate for endochitinases, which cleave internal glycosidic bonds within a chitin chain. The target for this compound are enzymes within the Glycosyl Hydrolase Family 18 (GH18). These enzymes utilize a substrate-assisted catalytic mechanism.

A Technical Guide to 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (MUF-diNAG): Chemical Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside, commonly abbreviated as MUF-diNAG, is a fluorogenic substrate extensively utilized in biochemical and cell-based assays to detect the enzymatic activity of chitinases, particularly chitobiosidases. Its utility lies in the highly fluorescent nature of its hydrolysis product, 4-methylumbelliferone (4-MU), which allows for sensitive and quantitative measurements of enzyme kinetics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on experimental protocols and the underlying biological signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a synthetic disaccharide composed of two N-acetylglucosamine (NAG) units linked by a β-1,4-glycosidic bond, which is, in turn, glycosidically linked to a 4-methylumbelliferyl fluorophore. The IUPAC name for this compound is N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[1].

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C26H34N2O13 | [1][2][3][4] |

| Molecular Weight | 582.55 g/mol (anhydrous basis) | [1][2][3][5] |

| CAS Number | 53643-12-2 | [1][2][3] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 222-225 °C | [3] |

| Solubility | Soluble in DMF (approx. 10 mg/mL) and DMSO (approx. 10 mg/mL). Limited solubility in water. | [2][3][6] |

| Storage Temperature | -20°C | [2][4][5] |

| Fluorescence (as 4-MU) | Excitation: ~360 nm, Emission: ~445-455 nm (pH dependent) | [6] |

Synthesis of this compound

A plausible synthetic workflow is outlined below. This is a generalized representation and specific reagents, reaction conditions, and purification methods would need to be optimized.

Experimental Protocols

The primary application of this compound is in the fluorometric determination of chitinase activity. Below is a detailed protocol adapted from established methods for measuring chitinase activity in cell lysates.

Chitinase Activity Assay in Macrophage Lysates

1. Reagents and Buffers:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail.

-

Assay Buffer: 0.1 M citrate-phosphate buffer (pH 5.2).

-

This compound Substrate Stock Solution: 10 mM this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

This compound Working Solution: Dilute the stock solution to 200 µM in Assay Buffer immediately before use.

-

Stop Solution: 0.5 M glycine-NaOH (pH 10.4).

-

4-Methylumbelliferone (4-MU) Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., 0 to 50 µM) to generate a standard curve.

2. Experimental Procedure:

-

Cell Lysis:

-

Culture macrophages to the desired density and treat as required.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Enzyme Reaction:

-

In a black 96-well microplate, add 50 µL of cell lysate (adjust volume and protein concentration as needed).

-

Add 50 µL of the 200 µM this compound working solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1 to 2 hours. The incubation time may need to be optimized based on the enzyme activity in the samples.

-

-

Termination and Fluorescence Measurement:

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

-

-

Data Analysis:

-

Prepare a standard curve by plotting the fluorescence intensity of the 4-MU standards against their concentrations.

-

Determine the concentration of 4-MU produced in each sample by interpolating the fluorescence readings from the standard curve.

-

Calculate the chitinase activity and express it as nmol of 4-MU produced per hour per milligram of protein.

-

The following diagram illustrates the experimental workflow for the chitinase activity assay.

Biological Relevance and Signaling Pathways

This compound is a valuable tool for studying the activity of chitinases, a family of enzymes that hydrolyze chitin. In mammals, chitotriosidase (CHIT1) is a key chitinase primarily secreted by activated macrophages. The activity of CHIT1 is implicated in the innate immune response to chitin-containing pathogens such as fungi and parasites.

The expression of chitinases like CHIT1 is often upregulated in response to inflammatory stimuli. This regulation is controlled by complex signaling pathways. For instance, the recognition of pathogen-associated molecular patterns (PAMPs), such as chitin fragments, by pattern recognition receptors (PRRs) on immune cells can trigger downstream signaling cascades that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including chitinases.

The following diagram depicts a simplified signaling pathway illustrating the induction of chitinase expression upon pathogen recognition.

Conclusion

This compound is an indispensable tool for researchers in various fields, including immunology, microbiology, and drug discovery. Its well-defined chemical properties and the high sensitivity of its fluorogenic assay allow for the precise quantification of chitinase activity. Understanding the experimental protocols for its use and the biological context of the enzymes it measures is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the roles of chitinases in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chitinase Activity Measurement Using the Fluorogenic Substrate MUF-diNAG

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitinases (E.C. 3.2.1.14) are glycosyl hydrolase enzymes that catalyze the degradation of chitin, a polymer of N-acetylglucosamine found in the cell walls of fungi and the exoskeletons of arthropods.[1][2] The measurement of chitinase activity is crucial in various research fields, including immunology, plant pathology, and drug development. In humans, chitinases are involved in the innate immune response to fungal pathogens.[3][4] In plants, they act as key defense proteins against fungal infections.[2] Consequently, the modulation of chitinase activity presents a promising therapeutic target.

This guide provides an in-depth overview of a sensitive and widely used method for measuring chitinase activity using the fluorogenic substrate 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (MUF-diNAG). This substrate allows for the continuous and highly sensitive quantification of enzyme activity, making it superior to colorimetric or endpoint assays for many applications.[5]

Principle of the Assay

The this compound assay is based on a straightforward enzymatic reaction. The substrate, this compound, is a non-fluorescent molecule composed of a di-N-acetyl-chitobiose moiety linked to a fluorescent 4-methylumbelliferyl (4-MU) group.[6] Chitinase cleaves the glycosidic bond, releasing the di-N-acetyl-chitobiose and the highly fluorescent 4-MU molecule.[5][6]

The rate of 4-MU production is directly proportional to the chitinase activity in the sample. The fluorescence of 4-MU can be monitored over time using a fluorometer, with excitation and emission wavelengths being pH-dependent.[6] The assay is typically stopped by adding a high-pH buffer, which serves to halt the enzymatic reaction and maximize the fluorescent signal of the 4-MU product.

Enzymatic Reaction Visualization

References

- 1. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitin, Chitinase Responses, and Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside [smolecule.com]

- 6. caymanchem.com [caymanchem.com]

Detecting Chitobiosidase Activity: An In-depth Technical Guide to the Use of MUF-diNAG

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiosidases, enzymes that hydrolyze chitobiose, play crucial roles in various biological processes, including chitin degradation and immune responses. Accurate detection of chitobiosidase activity is paramount for research in fungal biology, immunology, and for the development of novel therapeutics targeting these enzymes. This technical guide provides a comprehensive overview of the use of the fluorogenic substrate 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (MUF-diNAG) for the sensitive and quantitative measurement of chitobiosidase activity.

The core of this method lies in the enzymatic cleavage of the non-fluorescent this compound substrate by chitobiosidase. This reaction releases the highly fluorescent molecule 4-Methylumbelliferone (4-MU), which can be readily quantified. The intensity of the fluorescence is directly proportional to the enzyme's activity, providing a robust method for its measurement in a variety of biological samples.[1][2] This guide will detail the experimental protocols, present relevant quantitative data, and provide visual workflows to aid researchers in the successful implementation of this assay.

Principle of the Assay

The enzymatic assay for chitobiosidase activity using this compound is a straightforward and sensitive fluorometric method. The substrate, 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside, is composed of a chitobiose moiety linked to a fluorescent 4-methylumbelliferyl group. In its intact form, the molecule exhibits minimal fluorescence. Upon the action of chitobiosidase (EC 3.2.1.14), the β-(1,4)-linkage between the N-acetylglucosamine residues is cleaved, releasing the fluorescent 4-Methylumbelliferone (4-MU). The fluorescence of the liberated 4-MU can be measured at an excitation wavelength of approximately 320-330 nm and an emission wavelength of around 445-450 nm.[1][3]

Caption: Enzymatic cleavage of this compound by chitobiosidase to produce fluorescent 4-MU.

Experimental Protocols

The following section outlines a detailed methodology for performing a chitobiosidase activity assay using this compound. This protocol is a synthesis of information from various research articles and commercial assay kits and may require optimization depending on the specific enzyme source and experimental conditions.

Materials and Reagents

-

4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (this compound)

-

4-Methylumbelliferone (4-MU) standard

-

Assay Buffer (e.g., citrate/phosphate buffer, pH 5.2)[4]

-

Stop Solution (e.g., 0.5 M Na2CO3/NaHCO3 buffer, pH 10.7)[4]

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities

-

Biological sample (e.g., cell lysate, tissue homogenate, serum, plasma)

-

Positive control (purified chitotriosidase)[1]

-

Negative control (buffer or heat-inactivated sample)

Standard Curve Preparation

A standard curve using 4-MU is essential for quantifying the amount of product generated in the enzymatic reaction.

-

Prepare a stock solution of 4-MU: Dissolve 4-MU in a suitable solvent (e.g., DMSO) to a concentration of 5 mM.[1]

-

Prepare a working standard solution: Dilute the 5 mM 4-MU stock solution in Assay Buffer to a concentration of 100 µM.[5]

-

Generate serial dilutions: Prepare a series of dilutions from the 100 µM working standard in Assay Buffer to generate a standard curve ranging from 0 to 400 pmol/well.[6]

-

Plate the standards: Add a defined volume of each standard dilution to the wells of a 96-well black microplate. Adjust the final volume in each well to 100 µL with Assay Buffer.[6]

Sample Preparation

The preparation method will vary depending on the sample type.

-

Cell or Tissue Lysates: Homogenize cells or tissues in ice-cold Assay Buffer, potentially containing a protease inhibitor cocktail. Centrifuge to pellet cellular debris and collect the supernatant for the assay.[5]

-

Serum and Plasma: Samples can often be directly diluted in Assay Buffer. Some protocols recommend an acidification step to distinguish specific chitotriosidase activity.[5]

Assay Procedure

The following workflow outlines the steps for conducting the chitobiosidase activity assay.

Caption: General experimental workflow for the this compound chitobiosidase assay.

-

Plate Samples and Controls: Add your prepared samples, positive controls, and negative controls to the wells of a 96-well black microplate.

-

Initiate Reaction: Add the this compound substrate solution to each well to start the enzymatic reaction. The final substrate concentration may need to be optimized, but concentrations in the range of 22 µM have been used.[4]

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).[6] The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution to each well. The alkaline nature of the stop solution also enhances the fluorescence of the 4-MU product.

-

Fluorescence Measurement: Read the fluorescence of each well using a microplate reader at an excitation wavelength of ~320 nm and an emission wavelength of ~445 nm.[1]

Data Presentation and Analysis

The raw fluorescence units (RFU) from the samples are compared to the 4-MU standard curve to determine the amount of product formed. The enzyme activity is then calculated and can be expressed in various units, such as µmol/min/mL or nmol/h/mg of protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the chitobiosidase assay using this compound.

| Parameter | Value | Reference |

| Excitation Wavelength | 320 - 330 nm | [1][3] |

| Emission Wavelength | 445 - 450 nm | [1][3] |

| Assay Temperature | 37 °C | [6] |

| pH Optimum | 5.2 | [4] |

| Detection Limit | As low as 0.2 mU/mL of CHIT1 | [1] |

Table 1: General Assay Parameters

| Sample Type | Volume/Amount | Reference |

| Human Plasma | 4 µL | |

| Human Serum | 4 µL | |

| U937 Cell Extract | 10 µg | |

| J774 Cell Extract | 10 µg |

Table 2: Example Sample Inputs for Chitotriosidase Assay

| Condition | Chit1 Activity (RFU) at 30 min | Chit1 Activity (RFU) at 180 min | Reference |

| Neutrophils + Hyphae | 2,758 ± 59.8 | 22,237 ± 1,503 | [2] |

| Hyphae alone | 1,659 ± 21.9 | 1,674 ± 32 | [2] |

| Neutrophils alone | 2,319 ± 13.4 | 12,153 ± 125 | [2] |

Table 3: Example of Chitotriosidase Activity in a Co-culture Experiment

Applications in Research and Drug Development

The this compound based chitobiosidase assay is a versatile tool with broad applications.

-

Basic Research: It is used to study the role of chitobiosidases in various organisms, including fungi and mammals. It can be employed to characterize enzyme kinetics, substrate specificity, and the effects of inhibitors.

-

Clinical Diagnostics: Elevated chitotriosidase activity is a biomarker for several diseases, including Gaucher's disease.[1] This assay provides a means to monitor disease progression and the efficacy of therapeutic interventions.[7]

-

Drug Development: The assay is well-suited for high-throughput screening (HTS) of compound libraries to identify potential inhibitors of chitobiosidases. Such inhibitors could have therapeutic applications in fungal infections or inflammatory diseases.

Conclusion

The use of this compound provides a sensitive, specific, and convenient method for the detection and quantification of chitobiosidase activity. Its fluorometric nature allows for a high signal-to-noise ratio and adaptability to high-throughput formats. By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can effectively employ this powerful tool to advance their studies of chitobiosidase function and modulation.

References

- 1. Chitotriosidase Activity Assay Kit (Fluorometric) | Creative BioMart – Assay Kit [creativebiomart.net]

- 2. Chitotriosidase Activity Is Counterproductive in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylumbelliferyl b- D -N,N -diacetylchitobioside = 98 TLC 53643-12-2 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. content.abcam.com [content.abcam.com]

- 7. Transglycosidase activity of chitotriosidase: improved enzymatic assay for the human macrophage chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MUF-diNAG in Elucidating Microbial Enzyme Activity: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the use of 4-Methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (MUF-diNAG) in the study of microbial enzyme activity. Tailored for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and data interpretation associated with this fluorogenic substrate, offering a robust tool for investigating microbial chitinases.

Introduction: The Significance of Chitin and Chitinases

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is the second most abundant polysaccharide in nature, constituting a major structural component of fungal cell walls and the exoskeletons of arthropods and crustaceans. The enzymatic degradation of this vast biomass is primarily orchestrated by microorganisms through the secretion of chitinases. These enzymes play pivotal roles in various biological processes, including nutrient cycling, fungal morphogenesis, parasitism, and pathogenesis. In bacteria, chitinases are crucial for utilizing chitin as a carbon and nitrogen source and are often implicated as virulence factors in pathogenic species.[1] The study of microbial chitinase activity is therefore fundamental to understanding microbial ecology, developing novel antimicrobial agents, and harnessing these enzymes for biotechnological applications such as waste valorization and biocontrol.

This compound has emerged as a highly sensitive and specific fluorogenic substrate for the quantification of chitinase activity. As an analogue of chitobiose, the repeating unit of chitin, it is readily recognized and cleaved by chitinases. This enzymatic cleavage releases the fluorophore 4-methylumbelliferone (4-MU), which emits a strong fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the rate of substrate hydrolysis, allowing for precise measurement of enzyme activity.

Principle of the this compound Assay

The this compound assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, by chitinases (specifically chitobiosidases) and β-N-acetylglucosaminidases. The reaction yields N,N'-diacetylchitobiose and the highly fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence of the liberated 4-MU is pH-dependent and is measured at an emission wavelength of approximately 450 nm with an excitation wavelength of around 360 nm. The rate of 4-MU production is a direct measure of the chitinase activity in the sample.

Data Presentation: Quantitative Analysis of Microbial Chitinase Activity

The following tables summarize key quantitative data for microbial chitinases, providing a comparative reference for experimental design.

Table 1: Optimal Reaction Conditions for Microbial Chitinases

| Microorganism | Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |

| Bacillus subtilis TV-125A | Chitinase | 4.0 | 50 | [2] |

| Bacillus K29-14 | Chitinase | 7.0 | 55 | [3] |

| Aspergillus fumigatus Δ30AfChiJ | Chitinase | 4.0 | 45 | [4] |

| Trichothecium roseum | Chitinase | 6.0 | 40 | [1] |

| Stenotrophomonas maltophilia | Chitinase | 7.0 (neutral) | 45 | [5] |

Table 2: Kinetic Parameters of Microbial Chitinases

| Microorganism | Enzyme | Substrate | Km | Vmax | Reference |

| Soil Actinomycete Isolate 130 | Purified Chitinase | Colloidal Chitin | 2.11 µg/mL | 53.11 mg/mL | [3] |

| Trichothecium roseum | Fusion Chitinase | 4-MU-(GlcNAc)3 | 17.5 µM | 23,500.4 U/L | [1] |

Note: Kinetic parameters can vary significantly based on the specific substrate used (e.g., this compound vs. colloidal chitin) and the assay conditions.

Experimental Protocols

This section provides a detailed methodology for the determination of microbial chitinase activity using this compound.

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM buffer solution appropriate for the expected optimal pH of the enzyme. Common choices include sodium acetate buffer (for acidic pH), sodium phosphate buffer (for neutral pH), or Tris-HCl buffer (for alkaline pH).[2][6]

-

This compound Substrate Stock Solution (e.g., 20 mg/mL): Dissolve this compound powder in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This solution should be stored at -20°C in aliquots, protected from light.

-

Substrate Working Solution (e.g., 0.5 mg/mL): Immediately before use, dilute the this compound stock solution to the desired final concentration in the assay buffer. Vortex thoroughly to ensure complete dissolution.

-

4-Methylumbelliferone (4-MU) Standard Stock Solution (e.g., 1 mM): Dissolve 4-MU powder in the assay buffer to prepare a stock solution. Store at 4°C, protected from light.

-

Standard Curve Solutions: Prepare a series of dilutions of the 4-MU stock solution in the assay buffer to generate a standard curve (e.g., 0, 2.5, 5, 10, 25, 50, 100 µM).

-

Stop Solution (e.g., 0.2 M Na2CO3 or 0.5 M Glycine-NaOH, pH 10.4): Prepare a high pH buffer to terminate the enzymatic reaction and maximize the fluorescence of 4-MU.

Enzyme Sample Preparation

-

Bacterial/Fungal Culture Supernatants: Centrifuge the microbial culture to pellet the cells. The supernatant, containing secreted enzymes, can often be used directly in the assay.[7]

-

Cell Lysates: Resuspend microbial cells in a suitable lysis buffer and disrupt the cells using sonication or enzymatic lysis. Centrifuge to remove cell debris, and use the supernatant for the assay.

-

Purified Enzymes: Dilute the purified enzyme preparation in the assay buffer to a concentration that yields a linear reaction rate over the desired incubation time.

Assay Procedure (96-well plate format)

-

Standard Curve:

-

Add a defined volume (e.g., 100 µL) of each 4-MU standard dilution to separate wells of a black 96-well microplate.

-

Add an equal volume of assay buffer to half of the wells for each standard to serve as blanks.

-

Add the enzyme sample to the other half of the wells.

-

-

Enzyme Reactions:

-

Add a specific volume of the enzyme sample (e.g., 50 µL) to the wells of the microplate.

-

For each sample, prepare a blank well containing the same volume of heat-inactivated enzyme or buffer.

-

Initiate the reaction by adding a defined volume of the this compound substrate working solution (e.g., 50 µL) to all wells.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding a volume of the stop solution (e.g., 100 µL) to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the plate using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.

-

Data Analysis and Calculation of Enzyme Activity

-

Generate a Standard Curve: Subtract the average fluorescence of the blank wells from the average fluorescence of the corresponding 4-MU standard wells. Plot the net fluorescence against the concentration of 4-MU to generate a standard curve. Determine the equation of the line (y = mx + c).

-

Calculate 4-MU Concentration in Samples: Subtract the average fluorescence of the sample blank from the average fluorescence of the corresponding enzyme reaction well. Use the equation from the standard curve to calculate the concentration of 4-MU produced in each sample.

-

Calculate Enzyme Activity: Use the following formula to determine the enzyme activity:

Activity (U/mL) = ( [4-MU produced (µmol/L)] * Total reaction volume (L) ) / ( Incubation time (min) * Volume of enzyme sample (mL) )

One unit (U) of chitinase activity is typically defined as the amount of enzyme that releases 1 µmole of 4-methylumbelliferone per minute under the specified assay conditions.

Mandatory Visualizations

Signaling Pathway: Quorum Sensing Regulation of Chitinase in Serratia marcescens

Caption: Quorum sensing regulation of chitinase production.

Experimental Workflow: this compound Chitinase Assay

Caption: Experimental workflow for the this compound assay.

Logical Relationship: Chitin Degradation Pathway

Caption: Simplified microbial chitin degradation pathway.

Conclusion

The this compound fluorogenic assay represents a powerful and sensitive method for the quantitative analysis of microbial chitinase activity. Its application provides valuable insights into the roles of these enzymes in microbial physiology, ecology, and pathogenesis. The detailed protocols and compiled data within this guide offer a solid foundation for researchers to employ this technique effectively in their studies. Furthermore, the visualization of related biological pathways and experimental workflows serves to contextualize the significance of these enzymatic assays in the broader landscape of microbiological research and its applications in drug development and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification of Chitinase enzymes from Bacillus subtilis bacteria TV-125, investigation of kinetic properties and antifungal activity against Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Preliminary Investigation of Enzyme Kinetics with MUF-diNAG: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme mechanisms, substrate specificity, and the efficacy of potential inhibitors. The use of fluorogenic substrates has revolutionized this field by offering a highly sensitive and continuous method for monitoring enzyme activity. Among these, 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (MUF-diNAG) has emerged as a valuable tool for the investigation of chitinase activity. Chitinases, enzymes that hydrolyze chitin, are implicated in a variety of biological processes, including fungal pathogenesis and inflammatory responses, making them attractive targets for drug development.

This technical guide provides a comprehensive overview of the preliminary investigation of enzyme kinetics using this compound. It details the underlying principles, experimental protocols, and data analysis, and offers a foundation for researchers to design and implement robust kinetic assays.

Principle of the Assay

The fluorometric assay for chitinase activity using this compound is based on a straightforward enzymatic reaction. This compound is a non-fluorescent molecule composed of a di-N-acetyl-chitobiose moiety linked to a fluorescent reporter, 4-methylumbelliferone (4-MU). Chitinase cleaves the glycosidic bond, releasing 4-MU. In an alkaline environment, the hydroxyl group of 4-MU becomes deprotonated, leading to a significant increase in its fluorescence.[1] The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction. This allows for the continuous and highly sensitive measurement of chitinase activity.[2]

The enzymatic cleavage of this compound releases the fluorescent product 4-methylumbelliferone (4-MU), which can be detected fluorometrically.

Caption: Enzymatic cleavage of this compound by chitinase.

Experimental Protocols

A generalized protocol for a fluorometric chitinase assay using this compound in a 96-well plate format is provided below. It is crucial to optimize parameters such as pH, temperature, and substrate concentration for each specific enzyme and experimental setup.[2][3]

Reagents and Materials

-

Enzyme: Purified or partially purified chitinase.

-

Substrate: 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (this compound), stock solution in DMSO or DMF.[2]

-

Assay Buffer: Phosphate-Citrate Buffer (pH 5.2) is commonly used, but the optimal pH should be determined for the specific chitinase.[2]

-

Stop Buffer: Glycine-NaOH buffer (pH 10.6) to terminate the reaction and maximize the fluorescence of 4-MU.[2]

-

Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.

-

Equipment: Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm, incubator, and standard laboratory pipettes.[1]

Assay Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and Stop Buffer.

-

Prepare a stock solution of this compound (e.g., 20 mg/mL in DMSO).[2] From this, prepare a working solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 0.5 mg/mL).[2]

-

Prepare a stock solution of 4-MU standard in the same solvent as the substrate.

-

Prepare the enzyme solution by diluting the enzyme to the desired concentration in Assay Buffer.

-

-

Standard Curve:

-

Prepare a series of dilutions of the 4-MU stock solution in Assay Buffer.

-

Add a defined volume of each dilution to the wells of a 96-well plate.

-

Add Stop Buffer to each well to bring the total volume to the final reaction volume.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity against the known concentrations of 4-MU to generate a standard curve.

-

-

Enzyme Reaction:

-

To each well of a 96-well plate, add the appropriate volume of the this compound working solution.

-

Include a blank control containing only the substrate and Assay Buffer to measure background fluorescence.

-

To initiate the reaction, add the enzyme solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[2][3] The incubation time should be within the linear range of the reaction.

-

-

Termination and Measurement:

-

Stop the reaction by adding a volume of Stop Buffer to each well.

-

Measure the fluorescence intensity in the microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from the fluorescence of the samples.

-

Use the standard curve to convert the fluorescence readings into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

-

The following diagram illustrates the general workflow for a fluorometric enzyme assay using this compound.

References

Methodological & Application

Application Notes: Fluorometric Determination of Soil Chitinase Activity using MUF-diNAG

Introduction

The enzyme N-acetyl-β-D-glucosaminidase (NAG) plays a crucial role in the terrestrial nitrogen and carbon cycles by breaking down chitin, a major polymer in fungal cell walls and arthropod exoskeletons. Measuring NAG activity in soil is a key indicator of microbial activity, particularly that of fungi, and the potential rate of nutrient mineralization. This protocol details a sensitive, high-throughput fluorometric assay for determining NAG activity in soil samples using the substrate 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (MUF-diNAG).

Principle of the Assay

The assay utilizes a synthetic fluorogenic substrate, this compound, which is composed of two N-acetyl-D-glucosamine (diNAG) units linked to a fluorescent molecule, 4-methylumbelliferone (MUF).[1][2] In the presence of chitinolytic enzymes like NAG, the bond between the chitobioside and MUF is hydrolyzed. This cleavage releases the MUF molecule, which is highly fluorescent under alkaline conditions when excited by UV light (Ex: ~365 nm, Em: ~450 nm).[3][4] The rate of MUF production is directly proportional to the NAG enzyme activity in the sample. This method offers high sensitivity, allowing for the detection of even low levels of enzyme activity.[4]

Detailed Experimental Protocol

Soil Sample Handling and Preparation

Proper sample handling is critical for obtaining accurate and reproducible results. The choice between fresh, field-moist soil and air-dried soil depends on the research question.

-

Field-Moist Soil: Using field-moist soil provides a measure of enzyme activity that is closer to the in situ conditions of the soil environment.[5] Samples should be kept at 4°C and processed as quickly as possible.

-

Air-Dried Soil: Air-drying facilitates easier handling, storage, and reduces variability between replicates, making it a common choice for comparative studies.[6]

Procedure:

-

Remove large debris such as rocks, roots, and twigs from the soil sample.

-

Pass the soil through a 2 mm sieve to homogenize the sample.[6]

-

Determine the soil's moisture content by drying a subsample at 105°C overnight. This is necessary to express enzyme activity on a dry-weight basis.

-

Store the processed soil at 4°C if not used immediately.

Reagents and Materials Preparation

The following tables summarize the necessary reagents and their preparation.

| Table 1: Reagent and Solution Preparation | |

| Reagent | Preparation Instructions |

| Assay Buffer (50 mM Sodium Acetate, pH 5.0) | Dissolve 4.1 g of sodium acetate in ~950 mL of deionized water. Adjust pH to 5.0 using glacial acetic acid. Bring the final volume to 1 L. The optimal pH may vary with soil type and should be determined empirically.[3][7] |

| This compound Substrate Stock (1000 µM) | Dissolve 3.8 mg of 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside in 10 mL of Assay Buffer. Gentle heating and vortexing may be required. Store in amber vials at -20°C.[1][2][3] |

| 4-MUF Standard Stock (1000 µM) | Dissolve 1.76 mg of 4-Methylumbelliferone (MUF) in 10 mL of Assay Buffer. Store in amber vials at -20°C. |

| Stopping Solution (0.5 M NaOH) | Dissolve 20 g of NaOH in 1 L of deionized water. This solution stops the enzymatic reaction and enhances the fluorescence of MUF.[8] |

Assay Procedure (96-Well Microplate Format)

This procedure is optimized for a 96-well black microplate format, which is suitable for high-throughput analysis.

-

Soil Slurry Preparation: Weigh 1.0 g of soil (or the equivalent dry weight) and add it to 125 mL of 50 mM Sodium Acetate Buffer in a sterile container.[8] Homogenize by stirring vigorously for several minutes to create a uniform slurry.[8]

-

Microplate Setup: Aliquot the soil slurry and reagents into the wells of a black 96-well microplate as described in Table 2. It is crucial to keep the soil slurry continuously stirred at a low speed while pipetting to ensure uniform distribution.[8]

| Table 2: 96-Well Microplate Assay Setup | |||

| Well Type | Soil Slurry | Substrate (1000 µM) | Buffer |

| Sample | 200 µL | 50 µL | 0 µL |

| Sample Blank (Control) | 200 µL | 0 µL | 50 µL |

| Substrate Blank (Control) | 0 µL | 50 µL | 200 µL |

| Quench Control * | 200 µL | 0 µL | 40 µL |

*After adding slurry and buffer to the quench control wells, add 10 µL of a known concentration of 4-MUF standard. This is to determine if soil components inhibit the fluorescence signal.

-

Incubation: Cover the plate and incubate at 25°C for 30 to 180 minutes.[7] The optimal incubation time should be determined in preliminary experiments to ensure the reaction rate is linear.

-

Reaction Termination: Stop the reaction by adding 10 µL of 0.5 M NaOH to each well.[8]

-

Centrifugation: Centrifuge the microplate at 4,000 x g for 5 minutes to pellet soil particles that could interfere with the fluorescence reading.

-

Fluorescence Measurement: Transfer 200 µL of the supernatant from each well to a new black microplate. Measure the fluorescence using a microplate fluorometer.

Standard Curve and Data Analysis

-

Standard Curve: Prepare a set of standards by serially diluting the 1000 µM 4-MUF Standard Stock with the Assay Buffer to concentrations ranging from 0 to 50 µM. Add the stopping solution to each standard in the same proportion as the samples. Measure their fluorescence.

-

Calculations:

-

Plot the fluorescence of the standards against their concentration to generate a standard curve.

-

Correct the fluorescence of each sample by subtracting the fluorescence of the corresponding sample blank and substrate blank.

-

Use the linear regression equation from the standard curve to convert the corrected fluorescence readings into the concentration of MUF produced (nmol).

-

Calculate the final enzyme activity and express it as nmol MUF g⁻¹ dry soil h⁻¹.

-

| Table 3: Fluorometer Settings and Data Parameters | |

| Parameter | Value |

| Excitation Wavelength | 365 nm[3] |

| Emission Wavelength | 450 nm[3] |

| Incubation Temperature | 25°C (or optimized)[7] |

| Incubation Time | 30 - 180 minutes (optimized)[7] |

| Final Units | nmol MUF / g dry soil / hour |

Visual Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the this compound assay.

Caption: Experimental workflow for the soil this compound assay.

Caption: Principle of the fluorometric this compound assay.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. 4-Methylumbelliferyl N-acetyl-b- D -glucosaminide b-N-acetylhexosaminidase substrate 37067-30-4 [sigmaaldrich.com]

- 3. Extracellular enzyme assays (NAG, BG, and CBH) [protocols.io]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. FAO Knowledge Repository [openknowledge.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. The Use of Fluorogenic Substrates To Measure Fungal Presence and Activity in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rhizolab.com [rhizolab.com]

Application Notes: Fluorogenic Measurement of Chitinase and N-Acetyl-β-D-glucosaminidase (NAG) Activity

References

- 1. Buy 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. NAG Kits, NAG Assay kits, NAG enzyme | Helier Scientific ltd [helierscientific.com]

- 4. 4-METHYLUMBELLIFERYL BETA-D-N,N'-DIACETYL-CHITOBIOSIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N,N′-diacetylchitobiose [mdpi.com]

- 7. The Use of Fluorogenic Substrates To Measure Fungal Presence and Activity in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of fluorogenic substrates to measure fungal presence and activity in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application of MUF-diNAG in Fungal Biology Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (MUF-diNAG) in fungal biology research. This compound is a fluorogenic substrate invaluable for the sensitive quantification of chitinase activity, a key enzyme family involved in fungal cell wall morphogenesis, nutrition, and pathogenesis.

Introduction to this compound and its Application

This compound is a synthetic molecule that mimics a dimer of N-acetylglucosamine (NAG), the building block of chitin.[1][2][3] This substrate is composed of a di-NAG moiety linked to a fluorescent molecule, 4-methylumbelliferone (4-MU). In its intact form, this compound is non-fluorescent. However, upon enzymatic cleavage of the glycosidic bond by chitinases, the highly fluorescent 4-methylumbelliferone is released.[1][2][3] The intensity of the resulting fluorescence is directly proportional to the chitinase activity in the sample, allowing for precise quantification. This assay is significantly more sensitive than colorimetric methods.

The measurement of chitinase activity using this compound has broad applications in fungal biology, including:

-

Studying Fungal Growth and Morphogenesis: Chitinases are crucial for cell wall remodeling during hyphal growth, branching, and septum formation.[4] Quantifying chitinase activity can provide insights into these fundamental processes.

-

Investigating Pathogenesis: In pathogenic fungi, chitinases can play a role in host invasion and tissue colonization. Understanding their activity can be critical in developing disease control strategies.

-

Screening for Antifungal Agents: As chitin is an essential component of the fungal cell wall and absent in humans, chitinases represent a promising target for antifungal drug development.[5] this compound provides a high-throughput method for screening potential chitinase inhibitors.

-

Characterizing Fungal Enzymes: The substrate is used to determine the biochemical properties of purified or crude chitinase preparations, such as optimal pH, temperature, and the effect of inhibitors or activators.

Quantitative Data Presentation

The following tables summarize quantitative data on fungal chitinase activity, showcasing the types of comparative analyses that can be performed using the this compound assay.

Table 1: Chitinase Activity in Different Fungal Species

| Fungal Species | Sample Type | Chitinase Activity (U/mL) | Reference |

| Aspergillus fumigatus JRE 4B | Culture Filtrate | 4.76 | [6] |

| Trichoderma afroharzianum JRE 1A | Culture Filtrate | 4.15 | [6] |

One unit (U) of chitinase activity is defined as the amount of enzyme that releases 1 µmol of 4-methylumbelliferone per minute under the specified assay conditions.

Table 2: Effect of Metal Ions on Fungal Chitinase Activity

| Metal Ion (1 mM) | Relative Chitinase Activity (%) in T. afroharzianum JRE 1A | Relative Chitinase Activity (%) in A. fumigatus JRE 4B | Reference |

| Control | 100 | 100 | [6] |

| Mn²⁺ | Stimulated | Stimulated | [6] |

| Zn²⁺ | Stimulated | Stimulated | [6] |

| K⁺ | Slightly Inhibited | Slightly Inhibited | [6] |

| Ca²⁺ | Slightly Inhibited | Slightly Inhibited | [6] |

Experimental Protocols

This section provides detailed protocols for sample preparation and the fluorometric chitinase assay using this compound.

Protocol 1: Preparation of Fungal Samples

The choice of sample preparation method depends on the location of the chitinase of interest (extracellular or cell-associated).

A. Preparation of Culture Supernatant (for extracellular chitinases)

-

Grow the fungal strain of interest in a suitable liquid medium (e.g., Potato Dextrose Broth, Minimal Medium with chitin as an inducer) under appropriate conditions (temperature, shaking).

-

Harvest the culture at the desired time point by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the mycelia.[7]

-

Carefully collect the supernatant, which contains the secreted extracellular enzymes.

-

The supernatant can be used directly as the crude enzyme source or can be concentrated using methods like ammonium sulfate precipitation or ultrafiltration for higher sensitivity.

-

Store the supernatant at -20°C or -80°C for long-term use.

B. Preparation of Mycelial Extract (for intracellular or cell-wall-bound chitinases)

-

Grow the fungus in liquid culture and harvest the mycelia by filtration through cheesecloth or by centrifugation.

-

Wash the mycelial pellet twice with ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).

-